ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzo[b]thiophene core, a sulfamoyl group, and a benzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and ethyl acetoacetate.
Introduction of the sulfamoyl group: This step involves the reaction of the benzo[b]thiophene derivative with sulfamoyl chloride under basic conditions.
Attachment of the benzo[b][1,4]dioxin moiety: This is typically done through a nucleophilic substitution reaction where the benzo[b]thiophene-sulfamoyl intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfamoyl or benzo[b]thiophene-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[b]thiophene core and sulfamoyl group are likely involved in key interactions with the target molecules, while the benzo[b][1,4]dioxin moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate is unique due to the combination of its benzo[b]thiophene core, sulfamoyl group, and benzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11,20H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQJKCUEVCNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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